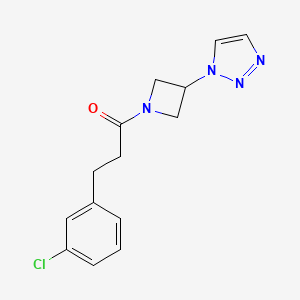
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one is a useful research compound. Its molecular formula is C14H15ClN4O and its molecular weight is 290.75. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of a triazole ring, an azetidine moiety, and a chlorophenyl group contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A triazole ring , known for its stability and ability to form coordination complexes.
- An azetidine ring , which may enhance membrane permeability.
- A chlorophenyl group , which can influence the compound's lipophilicity and biological interactions.
Antimicrobial Activity
Research has demonstrated that compounds containing triazole and azetidine moieties often exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : In vitro tests against various bacterial strains have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of cell wall synthesis or interference with protein synthesis pathways .
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Active |
| Pseudomonas aeruginosa | Moderate activity |
Antifungal Activity
The compound has also been evaluated for antifungal properties. Studies indicate that it inhibits the growth of several fungal pathogens by targeting ergosterol biosynthesis, a critical component of fungal cell membranes .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The triazole ring can potentially interact with DNA or RNA, leading to disruption of cellular processes in cancer cells. In vitro assays have shown cytotoxic effects against various cancer cell lines, indicating potential for development as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole moiety can act as a ligand for metal ions in enzymes, inhibiting their catalytic activity.
- Membrane Interaction : The azetidine ring may facilitate penetration into cellular membranes, altering membrane fluidity and function.
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
Study 1: Antibacterial Efficacy
A study investigated the antibacterial efficacy of triazole derivatives against MRSA strains. The results indicated that modifications in the azetidine structure enhanced antibacterial potency significantly compared to traditional antibiotics .
Study 2: Antifungal Screening
In another study focusing on antifungal activity, derivatives with similar structures demonstrated effective inhibition against Candida species, suggesting a promising avenue for developing new antifungal agents .
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-12-3-1-2-11(8-12)4-5-14(20)18-9-13(10-18)19-7-6-16-17-19/h1-3,6-8,13H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBCVZKLMLFVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=CC=C2)Cl)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














